molecular formula C2H7BrClN B1590672 2-Bromoethylamine hydrochloride CAS No. 58861-74-8

2-Bromoethylamine hydrochloride

Cat. No. B1590672
Key on ui cas rn: 58861-74-8
M. Wt: 160.44 g/mol
InChI Key: OLYBTQCLJOBELT-UHFFFAOYSA-N
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Patent
US06172099B2

Procedure details

To a solution of 2-bromoethylamine hydrochloride (25 g: a product of Tokyo Kasei Kogyo Co., Ltd.) and triethylamine (34 ml) in methylene chloride (450 ml), benzyloxycarbonyl chloride (19 ml) was added dropwise over a period of 20 minutes and the mixture was agitated at room temeprature for 19 hours. The resulting reaction mixture was washed with water, with saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride succeedingly, whereupon the separated organic layer was dried and, then, removed off the solvent by distilling it of under reduced pressure. The residue was cooled with ice and the crystals were collected by filtration and washed with hexane, whereby the above-identified compound was obtained (29.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][CH2:3][CH2:4][NH2:5].C(N(CC)CC)C.[CH2:13]([O:20][C:21](Cl)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)Cl>[CH2:13]([O:20][C:21]([NH:5][CH2:4][CH2:3][Br:2])=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrCCN
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was agitated at room temeprature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with water, with saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride succeedingly
CUSTOM
Type
CUSTOM
Details
whereupon the separated organic layer was dried
CUSTOM
Type
CUSTOM
Details
removed off the solvent
DISTILLATION
Type
DISTILLATION
Details
by distilling it of under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled with ice
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane, whereby the above-identified compound
CUSTOM
Type
CUSTOM
Details
was obtained (29.4 g)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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